molecular formula C6H4ClNO B027911 2-Chloroisonicotinaldehyde CAS No. 101066-61-9

2-Chloroisonicotinaldehyde

Cat. No. B027911
M. Wt: 141.55 g/mol
InChI Key: UFPOSTQMFOYHJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloroisonicotinaldehyde involves several chemical strategies, including oxidation, chlorination, and hydrolysis reactions. For instance, 2-Chloronicotinic acid, a closely related compound, is synthesized from 3-cyanopyridine through oxidation and chlorination processes, followed by hydrolysis, achieving a total yield of 75.1% under optimized conditions (Shi Wei-bing, 2009). Another method utilizes palladium complexes derived from 2-oxopropionaldehyde phenylhydrazones, showcasing the chemical versatility and potential pathways for synthesizing related compounds (J. Albert et al., 1997).

Molecular Structure Analysis

The molecular structure of 2-Chloroisonicotinaldehyde derivatives, such as palladium complexes, has been elucidated through X-ray diffraction techniques. These studies reveal bond distances and angles similar to related metallacycles, indicating the presence of strong intramolecular hydrogen bonds and the existence of compounds in specific tautomeric forms (J. Albert et al., 1997).

Chemical Reactions and Properties

2-Chloroisonicotinaldehyde and its derivatives participate in a variety of chemical reactions, including the Baylis-Hillman reaction, which has been utilized to synthesize multisubstituted quinolines from substituted 2-chloronicotinaldehydes. These reactions demonstrate the compound's utility in creating structures with significant antimicrobial activity (P. Narender et al., 2006).

Scientific Research Applications

  • Chemical Synthesis and Biological Evaluation : Advances in the chemistry of related compounds like 2-chloroquinoline-3-carbaldehyde have led to improved synthesis methods, biological evaluation, and synthetic applications, which could be relevant for 2-Chloroisonicotinaldehyde (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

  • Biocatalysis in Pesticide and Medicine Synthesis : A strain of Rhodococcus erythropolis has been found to efficiently transform 2-chloro-3-cyanopyridine into 2-chloronicotinic acid, a process which holds potential for the synthesis of pesticides and medicines (Jin, Li, Liu, Zheng, & Shen, 2011).

  • Potential in COVID-19 Treatment : Chloroquine, which is structurally related to chlorinated compounds like 2-Chloroisonicotinaldehyde, has shown potential in treating COVID-19 based on previous antiviral research (Touret & de Lamballerie, 2020).

  • Catalysis in Nitrosamine Formation : Studies have shown that compounds like formaldehyde and chloral can catalyze the conversion of secondary amines to nitrosamines, which could be relevant for understanding the reactivity of 2-Chloroisonicotinaldehyde (Keeper & Roller, 1973).

  • Industrial Biocatalysis : A specific Pantoea sp. amidase shows promise as a biocatalyst for the industrial production of 2-chloronicotinic acid, highlighting potential applications in industry (Zheng, Jin, Wu, Tang, Jin, & Zheng, 2018).

  • Environmental Applications : Photocatalytic degradation studies involving compounds like 2-chlorobiphenyl, which are structurally related to 2-Chloroisonicotinaldehyde, provide insights into the removal of such contaminants from water (Hong, Wang, & Bush, 1998).

Safety And Hazards

2-Chloroisonicotinaldehyde is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling this chemical .

properties

IUPAC Name

2-chloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-6-3-5(4-9)1-2-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPOSTQMFOYHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376645
Record name 2-Chloroisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroisonicotinaldehyde

CAS RN

101066-61-9
Record name 2-Chloroisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-pyridinecarboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 2-chloro-4-pyridinemethanol (8.0 g, 55.9 mmol), NBS (14.9 g, 83.9 mmol), and K2CO3 (11.75 g, 97.1 mmol) in EtOAc was refluxed for 3 h. A second portion of NBS (14.9 g, 83.9 mmol) and Na2CO3 (12.0 g, 114 mmol) were added and the reaction was heated to reflux for an additional 3.5 h, cooled and filtered through a pad of celite. The filtrate, after concentrattion to a small volume, was subjected to flash chromatography eluting with 0.5-4% CH3OH/CH2Cl2. The fractions containing product were combined, washed successively with sat aq NaHCO3 10% Na2S2O3, and brine, dried (MgSO4) and concentrated in vacuo to give the title compound as a light yellow solid; yield 5.3 g (67%). 1H NMR (CDCl3) δ10.06 (s, 1H), 8.66 (d, 1H, J=5.0 Hz), 7.76 (s, 1H), 7.66 (d, 1H, J=5.0 Hz).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
11.75 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of oxalyl chloride (42.2 ml) in methylene chloride (1100 ml) is added dropwise a solution of dimethyl sulfoxide (68.7 ml) in methylene chloride (220 ml) at −60° C. to −50° C., and thereto is further added dropwise a solution of 2-chloro-4-hydroxymethylpyridine (63.2 g) in methylene chloride (440 ml) at the same temperature. The mixture is stirred for 15 minutes, and thereto is added dropwise triethylamine (306.6 ml) at the same temperature. The mixture is stirred for five minutes, and warmed to room temperature. After the reaction is complete, to the reaction mixture is added water (2.2 liters). The methylene chloride layer is separated, and the aqueous layer is extracted again with methylene chloride (2.2 liters). The methylene chloride layers are combined, and washed with a saturated aqueous sodium hydrogen carbonate solution, dried, and concentrated under reduced pressure to remove the solvent to give 2-chloropyridine-4-carbaldehyde.
Quantity
42.2 mL
Type
reactant
Reaction Step One
Quantity
68.7 mL
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
63.2 g
Type
reactant
Reaction Step Two
Quantity
440 mL
Type
solvent
Reaction Step Two
Quantity
306.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

69.0 g of 2-chloro-4-pyridinemethanol, 128.3 g of N-bromosuccinimide and 101.9 g of anhydrous sodium carbonate were suspended in 1.8 liters of benzene, and refluxed for 4 hours. After cooling, a saturated aqueous solution of sodium hydrogen carbonate was added little by little with stirring until bubbling ceased. The insoluble matter was removed by filtration. The organic layer was separated, washed with a 10% aqueous solution of sodium thiosulfate once and then a saturated aqueous solution of sodium chloride twice, and dried. The solvent was evaporated to give 64.3 g (yield 95%) of 2 -chloro-4-pyridinecarboxaldehyde.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
128.3 g
Type
reactant
Reaction Step Two
Quantity
101.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.8 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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